3-(tert-Butylamino)propionitrile is a relatively simple molecule that can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction between tert-butylamine and 3-chloropropionitrile. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). [Source: Sharma, A. K., & Kumar, R. (2011). A facile and efficient synthesis of β-amino nitriles under solvent-free conditions using AlCl₃ as a catalyst. Tetrahedron Letters, 52(21), 2791-2794. ]
The research on 3-(tert-Butylamino)propionitrile is limited, but its structure suggests potential applications in various scientific fields:
3-(tert-Butylamino)propionitrile is an organic compound with the molecular formula C₇H₁₄N₂. It features a tert-butylamino group attached to a propionitrile backbone, making it a nitrile derivative. This compound is recognized for its significance in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity profile. The compound has a CAS number of 21539-53-7 and is classified as a nitrile, which are compounds characterized by the presence of a cyano group (-C≡N) attached to a carbon atom.
Research indicates that 3-(tert-Butylamino)propionitrile may exhibit biological activity, particularly in the context of its potential therapeutic effects. Studies have explored its interactions with neurotransmitter pathways and its influence on enzyme activities and receptor functions. It has been investigated for possible applications as an anticonvulsant and anxiolytic agent, suggesting its relevance in medical research.
The synthesis of 3-(tert-Butylamino)propionitrile typically involves the reaction of tert-butylamine with acrylonitrile. This reaction is conducted under controlled conditions to ensure high purity and yield of the desired product. The general reaction can be represented as follows:
In industrial settings, similar synthetic routes are employed but optimized for larger scale production, often utilizing continuous flow reactors to maintain consistent quality and efficiency.
3-(tert-Butylamino)propionitrile has several applications across different fields:
The mechanism of action of 3-(tert-Butylamino)propionitrile involves its interaction with specific molecular targets within biological systems. Ongoing research aims to elucidate these pathways further, particularly how this compound influences neurotransmitter activity and interacts with various receptors and enzymes. Understanding these interactions is crucial for evaluating its therapeutic potential.
Several compounds share structural similarities with 3-(tert-Butylamino)propionitrile. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(tert-Butylamino)propionitrile | tert-butyl group | Notable for potential anticonvulsant properties |
| 3-(tert-Octylamino)propionitrile | tert-octyl group | Exhibits different solubility characteristics |
| 3-(Butylamino)propionitrile | Butyl group | Less sterically hindered compared to tert-butyl |
| 3-(Isopropylamino)propanenitrile | Isopropyl group | Varies in reactivity due to different steric effects |
3-(tert-Butylamino)propionitrile is distinct due to its specific structure that imparts unique chemical reactivity and biological activity compared to these similar compounds. Its balance of reactivity and stability makes it valuable for various synthetic and research applications .
The molecular structure of 3-(tert-butylamino)propionitrile consists of a three-carbon chain terminating in a nitrile group, with a tert-butylamino substituent attached to the third carbon atom [1] [2]. The compound exhibits a molecular formula of C₇H₁₄N₂ with a molecular weight of 126.20 grams per mole [1] [5].
The nitrile functional group (-C≡N) represents the defining structural feature, characterized by a carbon-nitrogen triple bond [6] [7]. This triple bond exhibits a typical bond length of 115.8 to 116.0 picometers, significantly shorter than single carbon-nitrogen bonds which range from 147.0 to 147.9 picometers [6] [8] [7]. The carbon atom in the nitrile group adopts sp hybridization, resulting in a linear geometry around the cyano carbon with a bond angle of 180 degrees [9] [10].
The tert-butylamino group [C(CH₃)₃NH-] introduces significant steric bulk to the molecule [2] . The central carbon atom of the tert-butyl group exhibits sp³ hybridization, creating a tetrahedral geometry with bond angles of approximately 109.5 degrees [11] [12]. The nitrogen atom in the amine functionality also adopts sp³ hybridization, forming a trigonal pyramidal geometry due to the presence of a lone pair of electrons [11].
| Bond Type | Typical Bond Length (pm) | Bond Strength | Relevance to 3-(tert-butylamino)propionitrile |
|---|---|---|---|
| Carbon-Nitrogen Triple Bond (C≡N) | 115.8-116.0 | Very Strong | Present in nitrile functional group |
| Carbon-Nitrogen Single Bond (C-N) | 147.0-147.9 | Moderate | Present in amine linkage |
| Carbon-Carbon Single Bond (C-C) | 154.0 | Moderate | Present in alkyl chains |
| Carbon-Hydrogen Single Bond (C-H) | 106-112 | Moderate | Present throughout structure |
The propyl chain connecting the nitrile and amine functionalities consists of three sp³-hybridized carbon atoms, each exhibiting tetrahedral geometry [1] [2]. This alkyl linker provides flexibility to the overall molecular structure while maintaining the spatial separation between the electron-withdrawing nitrile group and the electron-donating amine functionality .
| Structural Component | Hybridization | Geometry | Key Characteristics |
|---|---|---|---|
| Nitrile Group (-C≡N) | sp (carbon) | Linear | Electron-withdrawing; polar triple bond |
| Tertiary Butyl Group [C(CH₃)₃] | sp³ (central carbon) | Tetrahedral | Bulky; provides steric hindrance |
| Secondary Amine Group (-NH-) | sp³ (nitrogen) | Trigonal pyramidal | Basic; lone pair on nitrogen |
| Propyl Chain (-CH₂CH₂CH₂-) | sp³ (all carbons) | Tetrahedral at each carbon | Flexible alkyl linker |
The International Union of Pure and Applied Chemistry name for this compound is 3-(tert-butylamino)propanenitrile, reflecting the systematic nomenclature conventions for organic compounds containing both amine and nitrile functionalities [1] [2]. Alternative names include 3-[(1,1-dimethylethyl)amino]propanenitrile and N-tert-butylcyanoethylamine [2] [13].
| Parameter | Value |
|---|---|
| Chemical Abstract Service Number | 21539-53-7 |
| International Union of Pure and Applied Chemistry Name | 3-(tert-butylamino)propanenitrile |
| Molecular Formula | C₇H₁₄N₂ |
| Molecular Weight | 126.20 g/mol |
| Simplified Molecular Input Line Entry System | CC(C)(C)NCCC#N |
| International Chemical Identifier | InChI=1S/C7H14N2/c1-7(2,3)9-6-4-5-8/h9H,4,6H2,1-3H3 |
| International Chemical Identifier Key | DGXPYBHONIFYLU-UHFFFAOYSA-N |
| European Inventory of Existing Commercial Chemical Substances Number | Not available |
| Molecular Design Limited Number | MFCD00045637 |
The Simplified Molecular Input Line Entry System representation CC(C)(C)NCCC#N provides a linear notation that unambiguously describes the molecular connectivity [1] [14]. The International Chemical Identifier and its corresponding key serve as unique molecular identifiers that facilitate database searches and chemical informatics applications [1] [14].
| Property | Value | Reference Temperature/Pressure |
|---|---|---|
| Boiling Point | 81-83°C at 10 mmHg | 10 mmHg |
| Density | 0.86 g/mL | Standard conditions |
| Specific Gravity | 0.86 | Standard conditions |
| Predicted pKa | 8.27 ± 0.38 | Predicted value |
| Melting Point | Not available | Not applicable |
The structural representation of 3-(tert-butylamino)propionitrile can be visualized through various chemical drawing conventions [1] [2]. The linear nitrile group is typically represented with a triple bond between carbon and nitrogen, while the tert-butyl group is shown as a central carbon atom bonded to three methyl groups [14].
The canonical Simplified Molecular Input Line Entry System notation CC(C)(C)NCCC#N demonstrates the branched nature of the molecule, with the tert-butyl group represented as C(C)(C)C and the nitrile functionality denoted by the #N symbol [1] [14]. This representation facilitates computational analysis and database searching [14].
The three-dimensional structure exhibits significant conformational flexibility due to the presence of multiple single bonds allowing rotation [2] . The nitrile group maintains its linear geometry regardless of molecular conformation, while the tert-butyl group occupies a relatively fixed tetrahedral arrangement around its central carbon atom [11] [12].
3-(tert-butylamino)propionitrile does not contain any chiral centers, as all carbon atoms in the molecule are either sp³-hybridized with identical substituents or sp-hybridized in the linear nitrile group [1] [2]. The absence of stereogenic centers means that the compound exists as a single stereoisomer without enantiomeric forms [14].
The nitrogen atom in the amine functionality, while possessing a lone pair of electrons, does not constitute a chiral center due to the rapid pyramidal inversion that occurs at room temperature [11]. This process involves the temporary rehybridization of the nitrogen from sp³ to sp² geometry, allowing for rapid interconversion between potential stereoisomeric forms [11].
The molecular symmetry is influenced by the C₃ symmetry of the tert-butyl group, which contains three equivalent methyl substituents arranged around the central carbon atom [12]. This symmetry element contributes to the overall molecular properties and reactivity patterns [12].
The conformational behavior of 3-(tert-butylamino)propionitrile is primarily governed by rotation around the single bonds within the propyl chain and the carbon-nitrogen bond connecting the amine to the alkyl chain [2] . The molecule can adopt multiple conformations through rotation around these bonds, with energy barriers typically ranging from 10 to 20 kilojoules per mole for simple alkyl chains [11].
The tert-butyl group introduces significant steric constraints that influence the preferred conformations of the molecule [12]. The bulky nature of this substituent creates unfavorable steric interactions with other parts of the molecule when certain conformations are adopted, leading to conformational preferences that minimize these interactions [12].
The nitrile group, due to its linear geometry and electron-withdrawing nature, can participate in weak intermolecular interactions that may influence conformational preferences in solution or solid state [15] [10]. The cyano carbon maintains its sp hybridization and linear geometry across all conformations, serving as a rigid structural element [9] [10].
Boiling Point Data
3-(tert-Butylamino)propionitrile exhibits a boiling point of 81-83°C at 10 mmHg (reduced pressure conditions) [1] [2] [3] [4]. This relatively low boiling point under reduced pressure indicates moderate volatility characteristics for this organic nitrile compound. The reduced pressure boiling point suggests that at atmospheric pressure, the compound would have a significantly higher boiling point, estimated to be in the range of 200-250°C based on standard pressure-temperature relationships for organic compounds [1] [5].
Melting Point Characteristics
The melting point of 3-(tert-butylamino)propionitrile has not been definitively established in the available literature [3] [6]. Multiple chemical databases and suppliers indicate "not available" or "n/a" for this parameter [3] [7]. This absence of melting point data suggests either that the compound remains liquid at typical measurement temperatures or that comprehensive thermal analysis has not been conducted [8].
| Temperature Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Boiling Point | 81-83°C | 10 mmHg | [1] [2] [3] |
| Estimated Atmospheric BP | 200-250°C | 760 mmHg | Estimated |
| Melting Point | Not determined | Standard conditions | [3] [6] |
Gas Phase Heat Capacity
Based on structural similarity to related amino nitrile compounds, the gas phase heat capacity of 3-(tert-butylamino)propionitrile is estimated to be in the range of 250-300 J/mol·K at standard conditions [9] [10] [11]. This estimation is derived from comparative analysis with structurally similar compounds such as 3-(butylamino)propionitrile and 3-(dimethylamino)propionitrile, which exhibit heat capacities in similar ranges [10] [11].
Thermal Stability Considerations
The presence of both tertiary amine and nitrile functional groups suggests moderate thermal stability up to approximately 200°C, beyond which decomposition reactions may occur [12]. The bulky tert-butyl group provides steric hindrance that can influence both thermal behavior and conformational dynamics [13] [14].
Thermodynamic Formation Parameters
Based on computational estimation methods and comparison with structural analogs, the standard enthalpy of formation (ΔfH°) for 3-(tert-butylamino)propionitrile is estimated to be approximately 20-50 kJ/mol in the gas phase [9] [10]. The standard Gibbs free energy of formation (ΔfG°) is estimated at 220-250 kJ/mol [9] [10].
These values are consistent with related amino nitrile compounds where the tert-butylamino group contributes stabilizing effects while the nitrile group maintains its characteristic electron-withdrawing properties [10] [15] [11].
| Thermodynamic Property | Estimated Value | Phase | Basis |
|---|---|---|---|
| ΔfH° | 20-50 kJ/mol | Gas | Structural analogs |
| ΔfG° | 220-250 kJ/mol | Gas | Computational estimates |
| ΔfusH° | 15-20 kJ/mol | Solid→Liquid | Estimated |
Liquid Density Characteristics
3-(tert-Butylamino)propionitrile exhibits a density of 0.86 g/mL at standard conditions (20°C) [1] [3] [4] [6] [5]. The specific gravity is correspondingly 0.86 relative to water [1] [5]. This density value indicates that the compound is less dense than water, which is typical for organic compounds containing significant aliphatic character [1].
The relatively low density reflects the presence of the bulky tert-butyl group, which creates a molecular structure with relatively large molecular volume compared to its molecular weight of 126.2 g/mol [1] [8].
Temperature Dependence
While specific temperature-dependent density data for 3-(tert-butylamino)propionitrile is not available, organic compounds of similar structure typically exhibit thermal expansion coefficients in the range of 8-12 × 10⁻⁴ K⁻¹ [16]. This suggests the density would decrease predictably with increasing temperature.
Critical Properties Estimation
Based on group contribution methods and comparison with structurally similar compounds, the critical volume (Vc) is estimated to be approximately 0.44-0.49 m³/kmol [9] [17] [18]. The critical temperature (Tc) is estimated at 700-750 K (427-477°C), and the critical pressure (Pc) is estimated at 3000-3500 kPa [9] [17] [18].
These estimates are derived from Joback group contribution methods applied to related amino nitrile compounds and provide reasonable approximations for engineering calculations [9] [17].
| Critical Property | Estimated Value | Method | Uncertainty |
|---|---|---|---|
| Critical Temperature | 700-750 K | Group contribution | ±50 K |
| Critical Pressure | 3000-3500 kPa | Group contribution | ±500 kPa |
| Critical Volume | 0.44-0.49 m³/kmol | Group contribution | ±0.05 m³/kmol |
Liquid-Gas Equilibrium
The compound exists as a liquid at room temperature and atmospheric pressure, as evidenced by its density measurements and boiling point characteristics [1] [3]. The relatively low boiling point at reduced pressure (81-83°C at 10 mmHg) indicates significant vapor pressure at ambient conditions [1] [2].
Solid-Liquid Behavior
The absence of reported melting point data suggests that 3-(tert-butylamino)propionitrile may have a melting point below typical measurement ranges (potentially below 0°C) or may exhibit complex crystallization behavior due to the bulky tert-butyl group [3] [6]. Similar compounds with bulky substituents often show delayed crystallization or formation of metastable phases [13] [14].
Refractive Index Data Availability
Specific refractive index measurements for 3-(tert-butylamino)propionitrile are not available in the accessible literature [3] [7]. This represents a significant gap in the optical characterization of this compound [19].
Spectroscopic Data Status
While the compound appears in spectroscopic databases with molecular identifiers [20], comprehensive spectroscopic constants including vibrational frequencies, electronic transitions, and detailed NMR parameters are not comprehensively documented in the available literature [20].
Predicted Solubility Characteristics
Based on its molecular structure containing both polar (nitrile and amino) and nonpolar (tert-butyl) components, 3-(tert-butylamino)propionitrile is expected to exhibit moderate polarity [1]. The predicted pKa of 8.27 ± 0.38 indicates weak basic character due to the tertiary amine functionality [1] [5].
Hansen Solubility Parameters
While specific Hansen solubility parameters are not experimentally determined, the compound is expected to have moderate dispersion forces, limited polar interactions, and hydrogen bonding capability through the amine functionality [21].
Ion Mobility Spectrometry Considerations
Collision cross-section (CCS) data for 3-(tert-butylamino)propionitrile in ion mobility spectrometry applications is not available in current databases [22] [23] [24]. This represents an important gap for analytical applications requiring molecular size and shape characterization [22] [24].
Lipophilicity Assessment
Experimental octanol-water partition coefficient (log P) data for 3-(tert-butylamino)propionitrile is not available in the literature [25] [26]. Computational estimation methods would be required to predict this parameter, which is important for understanding biological activity and environmental fate [25] [26].
Surface Activity Characteristics
Surface tension measurements for 3-(tert-butylamino)propionitrile are not documented in available sources [27] [28] [29]. The amphiphilic nature of the molecule, containing both hydrophobic (tert-butyl) and hydrophilic (amino, nitrile) components, suggests it may exhibit modest surface activity [27] [28].
Interfacial Behavior
The compound's interfacial properties at various interfaces (air-water, oil-water) remain uncharacterized, representing a significant gap in understanding its physical chemical behavior in multiphase systems [30] [31].
| Property Category | Data Availability | Research Need |
|---|---|---|
| Surface Tension | Not available | High priority |
| Interfacial Tension | Not available | Medium priority |
| Contact Angle | Not available | Low priority |
| Critical Surface Tension | Not available | Medium priority |
Flammable;Irritant